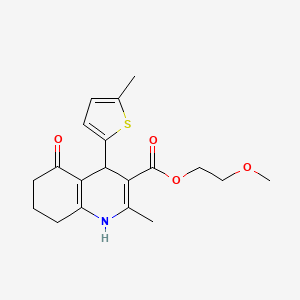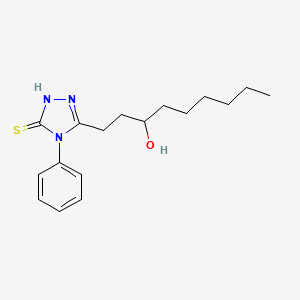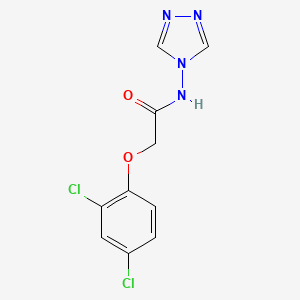![molecular formula C17H15N3O3 B5173914 N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B5173914.png)
N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide is a synthetic compound that belongs to the class of organic compounds known as phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. This compound is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction can be carried out under reflux conditions using a suitable solvent such as isopropanol and a catalyst like SiO2-tpy-Nb to obtain the final product with moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached depending on the reagents used.
科学的研究の応用
N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
作用機序
The mechanism of action of N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure-activity relationships suggest potential interactions with inflammatory mediators and pain receptors .
類似化合物との比較
Similar Compounds
N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide: A similar compound with a thiosemicarbazide moiety.
N-(indol-2-yl)amides and N-(indol-3-yl)amides: Compounds with indole moieties that share some structural similarities.
Uniqueness
N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide is unique due to its specific combination of the isoindoline and pyridine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(12-5-3-8-18-11-12)19-9-4-10-20-16(22)13-6-1-2-7-14(13)17(20)23/h1-3,5-8,11H,4,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHZXDVYCCOBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B5173834.png)

![4-(2,5-dimethoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173845.png)
![4-[(4-prop-2-enoxyphenyl)methyl]morpholine;hydrochloride](/img/structure/B5173850.png)
![1-(1H-pyrazol-1-ylacetyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5173860.png)


![2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate;chloride](/img/structure/B5173885.png)
![(3,3-Dimethylpiperidin-1-yl)-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone](/img/structure/B5173890.png)
![N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5173903.png)
![6-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-9H-purine](/img/structure/B5173911.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5173912.png)
![8-(4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)-5-nitroquinoline](/img/structure/B5173917.png)
![1-[4-(1-Adamantyl)phenoxy]-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride](/img/structure/B5173924.png)
